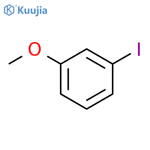

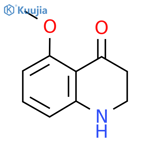

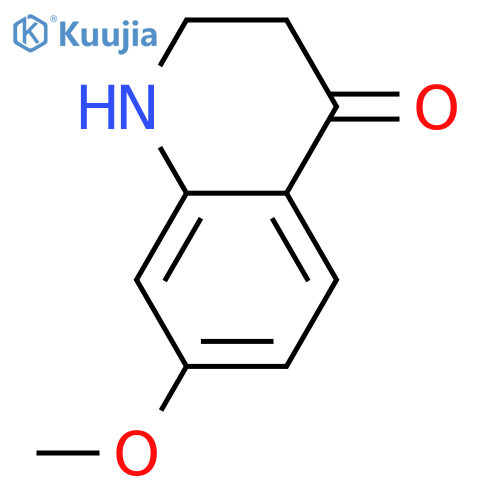

Cas no 879-56-1 (7-Methoxy-2,3-dihydroquinolin-4(1H)-one)

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Propiedades químicas y físicas

Nombre e identificación

-

- 2,3-dihydro-7-methoxy-4(1H)-Quinolinone

- 7-methoxy-2,3-dihydro-1H-quinolin-4-one

- 1,2,3,4-tetrahydro-7-methoxy-4-quinolone

- 1,2,3,4-Tetrahydro-7-methoxyquinolone

- 7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

- 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one

- 7-Methoxy-2,3-dihydro-1H-chinolin-4-on

- 7-methoxy-2,3-dihydroquinolin-4(1H)-one

- Oprea1_649369

- FXMJBPUDUVWRGI-UHFFFAOYSA-N

- AB07156

- AK173229

- 2,3-Dihydro-7-methoxy-4(1H)-quinolinone (ACI)

- 4(1H)-Quinolone, 2,3-dihydro-7-methoxy- (6CI, 7CI, 8CI)

- DTXSID40405116

- MFCD00796999

- AKOS006229494

- F16853

- CS-0160493

- AN-975/13811020

- 7-methoxy-2,3-dihydro-4(1H)-quinolinone

- DS-8233

- 879-56-1

- EN300-207674

- SCHEMBL643543

- DB-082525

- 7-Methoxy-2,3-dihydroquinolin-4(1H)-one

-

- MDL: MFCD00796999

- Renchi: 1S/C10H11NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3

- Clave inchi: FXMJBPUDUVWRGI-UHFFFAOYSA-N

- Sonrisas: O=C1CCNC2C1=CC=C(C=2)OC

Atributos calculados

- Calidad precisa: 177.07900

- Masa isotópica única: 177.078978594g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 205

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 38.3

- Xlogp3: 1.4

Propiedades experimentales

- PSA: 38.33000

- Logp: 1.83150

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Información de Seguridad

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methoxy-2,3-dihydroquinolin-4(1H)-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD302888-1g |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 95% | 1g |

¥2208.0 | 2024-04-17 | |

| Enamine | EN300-207674-0.5g |

7-methoxy-1,2,3,4-tetrahydroquinolin-4-one |

879-56-1 | 95% | 0.5g |

$388.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D958169-100mg |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 95% | 100mg |

$115 | 2024-06-07 | |

| Chemenu | CM222974-1g |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 95% | 1g |

$556 | 2021-08-04 | |

| Enamine | EN300-207674-1.0g |

7-methoxy-1,2,3,4-tetrahydroquinolin-4-one |

879-56-1 | 95% | 1g |

$499.0 | 2023-05-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04975-1g |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 95% | 1g |

¥2120.0 | 2024-07-18 | |

| Ambeed | A398837-1g |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 95% | 1g |

$318.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD302888-100mg |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 95% | 100mg |

¥446.0 | 2024-04-17 | |

| Ambeed | A398837-250mg |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 95% | 250mg |

$119.0 | 2025-02-25 | |

| TRC | B593428-50mg |

7-methoxy-2,3-dihydroquinolin-4(1H)-one |

879-56-1 | 50mg |

$ 230.00 | 2022-06-07 |

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Métodos de producción

Métodos de producción 1

Métodos de producción 2

2.1 Catalysts: Ethylmagnesium bromide

3.1 Catalysts: Trifluoroacetic acid

Métodos de producción 3

2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0.5 h, 0 °C; 0 °C → 18 °C; 0.5 h, 18 °C; 18 °C → 0 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Métodos de producción 4

2.1 Catalysts: Trifluoroacetic acid

Métodos de producción 5

Métodos de producción 6

1.2 Solvents: Water ; rt

1.3 Reagents: Sodium tert-butoxide Solvents: Dimethylformamide ; 0 °C → rt

1.4 Solvents: Water ; 3 h, rt

1.5 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 0 °C; 60 min, rt

1.6 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Métodos de producción 8

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Raw materials

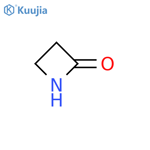

- 2-Azetidinone, 1-(3-methoxyphenyl)-

- 7-methoxy-1-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinone

- 3-Iodoanisole

- azetidin-2-one

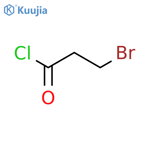

- 3-Bromopropionyl chloride

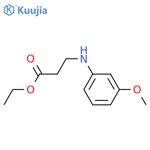

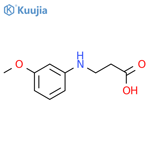

- 3-(3-methoxyphenyl)aminopropanoic Acid

- ethyl 3-(3-methoxyphenyl)aminopropanoate

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Preparation Products

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Literatura relevante

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

879-56-1 (7-Methoxy-2,3-dihydroquinolin-4(1H)-one) Productos relacionados

- 1806603-60-0(Ethyl 2-(2-chloropropanoyl)-6-(trifluoromethyl)benzoate)

- 2102860-83-1(tert-butyl cis-3-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate)

- 1399657-64-7(2-Fluoro-4-(4-methyl-isoxazol-5-yl)-phenol)

- 1257858-60-8(3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride)

- 2228460-57-7(N-{6-(propan-2-yloxy)pyridin-2-ylmethyl}hydroxylamine)

- 847396-26-3(1-(2-bromophenyl)-4-1-(2-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

- 1361521-83-6(3,5-Bis(2,3,4-trichlorophenyl)-2-hydroxypyridine)

- 896263-35-7(N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,5-dimethylbenzene-1-sulfonamide)

- 1807172-12-8(Ethyl 3-cyano-5-fluoro-2-(hydroxymethyl)phenylacetate)

- 1251245-07-4(2-{(2,3-dimethylphenyl)methylamino}-2-methylpropan-1-ol)